Cas no 2095504-46-2 (potassium;(3-tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptan-6-yl)-trifluoro-boranuide)
potassium;(3-tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptan-6-yl)-trifluoro-boranuide Chemical and Physical Properties
Names and Identifiers
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- potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate
- Potassium 3-(Boc)-3-azabicyclo[4.1.0]heptan-6-trifluoroborate
- Potassium (3-(t-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate
- potassium;(3-tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptan-6-yl)-trifluoro-boranuide
- MFCD31556359
- VID50446
- PS-19554
- CS-0048751
- Potassium [3-Boc-3-azabicyclo[4.1.0]heptan-6-yl]trifluoroborate
- potassium(3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate
- SY269865
- 2095504-46-2
- EN300-7546698
- potassium;trifluoro-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptan-6-yl]boranuide
- potassium [3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl]trifluoroboranuide
- potassium {3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptan-6-yl}trifluoroboranuide
-
- MDL: MFCD31556359
- Inchi: 1S/C11H18BF3NO2.K/c1-10(2,3)18-9(17)16-5-4-11(12(13,14)15)6-8(11)7-16;/h8H,4-7H2,1-3H3;/q-1;+1
- InChI Key: DDXOCWAAULENJK-UHFFFAOYSA-N
- SMILES: [K+].F[B-](C12CCN(C(=O)OC(C)(C)C)CC1C2)(F)F
Computed Properties
- Exact Mass: 303.1019750 g/mol
- Monoisotopic Mass: 303.1019750 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 372
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.5
- Molecular Weight: 303.17
potassium;(3-tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptan-6-yl)-trifluoro-boranuide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM328373-1g |
potassium;trifluoro-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptan-6-yl]boranuide |
2095504-46-2 | 95%+ | 1g |
$891 | 2021-08-18 | |
| ChemScence | CS-0048751-1g |
Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate |
2095504-46-2 | 1g |
$1570.0 | 2022-04-27 | ||
| abcr | AB535532-250 mg |
Potassium (3-(t-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate; . |
2095504-46-2 | 250mg |
€825.20 | 2023-06-14 | ||
| Chemenu | CM328373-1g |
potassium;trifluoro-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptan-6-yl]boranuide |
2095504-46-2 | 95%+ | 1g |
$769 | 2023-02-17 | |
| eNovation Chemicals LLC | D587342-100mg |
potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate |
2095504-46-2 | 97% | 100mg |
$175 | 2024-07-21 | |
| eNovation Chemicals LLC | D587342-250MG |
potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate |
2095504-46-2 | 97% | 250mg |
$280 | 2024-07-21 | |
| eNovation Chemicals LLC | D587342-500MG |
potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate |
2095504-46-2 | 97% | 500mg |
$465 | 2024-07-21 | |
| eNovation Chemicals LLC | D587342-1G |
potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate |
2095504-46-2 | 97% | 1g |
$700 | 2024-07-21 | |
| eNovation Chemicals LLC | D587342-5G |
potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate |
2095504-46-2 | 97% | 5g |
$2105 | 2024-07-21 | |
| eNovation Chemicals LLC | D587342-10G |
potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate |
2095504-46-2 | 97% | 10g |
$4035 | 2024-07-21 |
potassium;(3-tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptan-6-yl)-trifluoro-boranuide Suppliers
potassium;(3-tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptan-6-yl)-trifluoro-boranuide Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on potassium;(3-tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptan-6-yl)-trifluoro-boranuide
Potassium (3-Tert-Butoxycarbonyl-3-Azabicyclo[4.1.0]Heptan-6-Yl) Trifluoroboranuide: A Comprehensive Overview
The compound with CAS No 2095504-46-2, commonly referred to as potassium (3-tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptan-6-yl) trifluoroboranuide, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which combines a bicyclic amine system with a trifluoroborate anion, making it a versatile building block for advanced chemical synthesis.
Potassium trifluoroboranuide derivatives have been extensively studied due to their ability to act as efficient Lewis acids in various catalytic processes. The 3-tert-butoxycarbonyl group attached to the bicyclic system plays a crucial role in stabilizing the intermediate species during reactions, thereby enhancing the compound's reactivity and selectivity. Recent research has highlighted the potential of this compound in asymmetric catalysis, where its chiral bicyclic framework enables the formation of enantioselective products with high precision.
The azabicyclo[4.1.0]heptane core of this compound is a hallmark feature that contributes to its structural rigidity and electronic properties. This bicyclic system has been exploited in the development of novel pharmaceutical agents, particularly in the design of bioactive molecules with improved pharmacokinetic profiles. Studies have demonstrated that the incorporation of this moiety can significantly enhance the stability and bioavailability of drug candidates, making it a valuable asset in medicinal chemistry.
From a synthetic standpoint, the preparation of potassium (3-tert-butoxycarbonyl-3-azabicyclo[4.1.0]heptan-6-yl) trifluoroboranuide involves a multi-step process that requires precise control over reaction conditions to ensure optimal yields and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), has become standard practice to isolate this compound in its purest form for subsequent applications.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the trifluoroborate anion exhibits strong electron-withdrawing effects, which can be harnessed to accelerate key steps in organic transformations. These findings have opened new avenues for its application in sustainable chemical processes, including those aimed at reducing environmental impact and improving energy efficiency.
In terms of practical applications, potassium trifluoroboranuide derivatives are increasingly being explored in the development of next-generation materials, such as high-performance polymers and advanced ceramics. Their ability to function as effective initiators in polymerization reactions has made them indispensable in industries ranging from electronics to aerospace.
Looking ahead, ongoing research is focused on expanding the functionalization possibilities of this compound while maintaining its unique properties. Collaborative efforts between academic institutions and industrial partners are expected to yield innovative solutions that further cement its role as a cornerstone in modern chemical innovation.
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